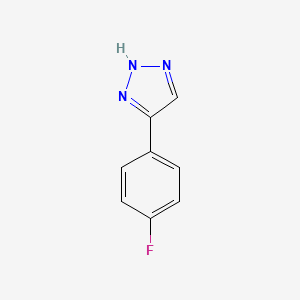

4-(4-fluorophenyl)-1H-1,2,3-triazole

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQRWVUQWNZHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

4-(4-Chlorophenyl)-1H-1,2,3-Triazole

- Structural Differences : Replacing fluorine with chlorine increases atomic size (van der Waals radius: F = 1.47 Å, Cl = 1.75 Å), altering crystal packing despite isostructural frameworks .

- Physical Properties : Lower melting point (152–154°C vs. 162–164°C) due to weaker intermolecular interactions compared to fluorine .

- Biological Activity : Chloro derivatives (e.g., compound 4 in ) exhibit antimicrobial activity, suggesting halogen choice impacts therapeutic efficacy .

4-(4-Bromophenyl)-1H-1,2,3-Triazole

- Crystal Adjustments : Bromine’s larger size (1.85 Å) further distorts crystal lattices compared to fluorine or chlorine, though structural conformations remain similar .

- Synthetic Challenges : Bromine’s polarizability may complicate synthesis compared to fluorine.

Alkyl- and Aryl-Substituted Derivatives

1-Benzyl-4-(4-Fluorophenyl)-1H-1,2,3-Triazole

Trifluoromethylated Derivatives (e.g., Compound 4 in )

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing reactivity in cross-coupling reactions compared to -F .

- Synthetic Yields : Fluorinated triazoles synthesized via microwave-assisted methods achieve high yields (e.g., 96%), highlighting efficient green chemistry routes .

Key Research Findings

Crystallography : Fluorine’s small size allows tighter molecular packing than Cl/Br analogs, as seen in isostructural compounds 4 (Cl) and 5 (Br), which require lattice adjustments to accommodate larger halogens .

Synthetic Efficiency : Fluorinated triazoles are synthesized in high yields (81–96%) via CuAAC or microwave methods, outperforming CF₃-containing analogs hindered by steric and electronic challenges .

Biological Relevance : Chloro derivatives show antimicrobial activity, while fluorinated variants are prioritized for drug discovery due to fluorine’s bioavailability-enhancing properties .

Q & A

Q. What are the optimal synthetic methods for 4-(4-fluorophenyl)-1H-1,2,3-triazole?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most robust method, offering high regioselectivity (1,4-disubstituted product) and yields >90% under mild conditions. Key steps include:

- Reacting 4-fluoroaniline derivatives with sodium azide to generate aryl azides.

- Cycloaddition with terminal alkynes (e.g., 4-methoxyphenylacetylene) using CuSO₄·5H₂O and sodium ascorbate in a THF/H₂O solvent system .

- Catalyst alternatives: Ag-Zn nanoheterostructures achieve 97% yield for analogous triazoles, though Cu remains standard due to cost and reproducibility .

Q. How is 4-(4-fluorophenyl)-1H-1,2,3-triazole characterized experimentally?

- 1H NMR : Aromatic protons resonate at δ 7.35–7.68 ppm (fluorophenyl group), with triazole protons appearing as singlets near δ 8.0–8.5 ppm .

- X-ray crystallography : Crystal structures reveal dihedral angles (e.g., 51.53° between fluorophenyl and methoxyphenyl groups) and π-π stacking interactions (3.77–3.84 Å spacing), critical for stability .

- FT-IR : Triazole C-N stretches appear at 1450–1600 cm⁻¹, while C-F bonds show peaks near 1220 cm⁻¹ .

Q. What preliminary biological activities are associated with this compound?

While direct studies on 4-(4-fluorophenyl)-1H-1,2,3-triazole are limited, structurally related triazoles exhibit:

- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via π-π interactions with aromatic residues .

- Anticancer potential : Induction of apoptosis in cancer cell lines (IC₅₀ ~10–50 µM) through reactive oxygen species (ROS) generation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazole synthesis?

- Catalyst choice : Cu(I) favors 1,4-regioisomers via a stepwise mechanism, while Ru catalysts produce 1,5-products. Ag-Zn systems show intermediate behavior but require optimization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce regioselectivity. Aqueous conditions improve yields due to reduced side reactions .

- Temperature : Reactions at 50–60°C achieve >90% conversion in 12–16 hours; higher temperatures risk decomposition .

Q. How can structural contradictions in crystallographic data be resolved?

- Refinement protocols : Use SHELX programs (e.g., SHELXL) to model disorder or thermal motion. For example, atomic displacement parameters (ADPs) >0.5 Ų suggest dynamic disorder in triazole rings .

- Validation tools : Check R-factors (target <5%) and residual electron density maps (Δρ <0.3 eÅ⁻³) to confirm accuracy .

Q. What computational methods predict biological target interactions?

- Docking studies : Molecular docking with AutoDock Vina identifies binding to kinase domains (e.g., EGFR) with binding energies <−8 kcal/mol. Fluorophenyl groups enhance hydrophobic interactions .

- MD simulations : 100-ns simulations reveal stable binding to ATP-binding pockets, with RMSD <2.0 Å .

Q. How do substituents modulate electronic properties and reactivity?

- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity at the triazole C4 position, facilitating nucleophilic substitutions (e.g., Suzuki coupling) .

- Methoxy groups : Enhance solubility via H-bonding but reduce metabolic stability .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.